2-(Benzylamino)norbornane

Description

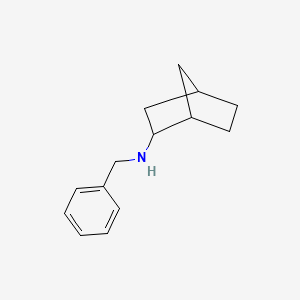

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzylbicyclo[2.2.1]heptan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-2-4-11(5-3-1)10-15-14-9-12-6-7-13(14)8-12/h1-5,12-15H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMDOUHZPYAOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00957126 | |

| Record name | N-Benzylbicyclo[2.2.1]heptan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35718-03-7 | |

| Record name | N-(Phenylmethyl)bicyclo[2.2.1]heptan-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35718-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norbornane, 2-(benzylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035718037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Benzylamino)norbornane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzylbicyclo[2.2.1]heptan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzylnorborn-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches to 2-(Benzylamino)norbornane

Direct approaches involve the introduction of the benzylamino group onto a pre-existing norbornane (B1196662) skeleton. These methods are valued for their straightforwardness and often rely on well-established reaction mechanisms.

Reductive amination is a cornerstone method for synthesizing amines and is directly applicable to the production of this compound. This process typically involves the reaction of a ketone, norbornanone (also known as bicyclo[2.2.1]heptan-2-one), with benzylamine (B48309) to form an intermediate imine or enamine, which is then reduced in situ to the final amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) in acetic acid being an effective system for this transformation. arkat-usa.orgresearchgate.net This "one-pot" reaction is highly efficient for generating secondary or tertiary amines, avoiding the need to isolate the often-unstable imine intermediate. researchgate.net The reaction of arylaldehydes with various primary and secondary amines using sodium borohydride and acetic acid has been shown to produce the corresponding benzylamines in good yields (50-75%). arkat-usa.org

Another prominent pathway is nucleophilic substitution. For instance, the reaction can start from norbornene oxide, where the epoxide ring is opened by benzylamine. vulcanchem.com Alternatively, iridium(I)-catalyzed hydroamination of norbornylene (norbornene) with aniline (B41778) has been demonstrated as a successful N-H activation mechanism. acs.org This reaction proceeds via an initial oxidative addition of the N-H bond to the iridium center, followed by olefin insertion and subsequent reductive elimination to yield the aminated product, specifically exo-2-(phenylamino)norbornane. acs.org

| Starting Material | Reagents | Method | Product | Reference |

|---|---|---|---|---|

| Norbornanone | Benzylamine, Sodium Borohydride/Acetic Acid | Reductive Amination | This compound | arkat-usa.orgresearchgate.net |

| Norbornene Oxide | Benzylamine | Nucleophilic Ring Opening | 2-(Benzylamino)norbornan-ol | vulcanchem.com |

| Norbornene | Aniline, Iridium(I) catalyst (e.g., Ir(PEt3)2(C2H4)2Cl) | Catalytic Hydroamination | exo-2-(Phenylamino)norbornane | acs.org |

The inherent stereochemistry of the norbornane framework dictates the approach of incoming reagents, often leading to high stereoselectivity. The synthesis of novel functionalized heterocyclic amino esters and amides from strained bicyclic β-amino acids has been achieved through stereocontrolled routes. rsc.orgrsc.org In these syntheses, the configuration of the chiral centers is not affected by the reaction sequence, meaning the stereochemistry of the starting material directly determines the stereochemistry of the product. rsc.orgrsc.org

For example, in the iridium-catalyzed amination of norbornylene, the reaction exclusively yields the exo-isomer. acs.org This stereochemical outcome is a result of the steric hindrance posed by the bicyclic ring system, which favors the approach of the catalyst and substrate from the less hindered exo face. Similarly, ring-rearrangement metathesis (RRM) of (oxa)norbornene β-amino acids can be used to create complex structures, where the configuration of the final product is predetermined by the starting bicyclic amino acid. rsc.org

Enantioselective and Diastereoselective Synthesis of this compound and its Norbornane-Amine Analogues

Achieving high levels of enantiomeric and diastereomeric purity is crucial for many applications of chiral amines. Strategies to achieve this include building the chiral scaffold from achiral precursors using asymmetric reactions or resolving a racemic mixture.

The Diels-Alder reaction is a powerful tool for constructing the norbornene skeleton. When performed asymmetrically, it can generate chiral norbornane precursors with high enantiopurity. scispace.com These precursors can then be converted into the desired chiral amines. A key strategy involves the use of chiral dienophiles or chiral Lewis acid catalysts. For instance, the reaction between cyclopentadiene (B3395910) and N-acetyl-α,β-dehydroalaninate esters, using a chiral Lewis acid, can produce chiral 2-aminonorbornane-2-carboxylic acid derivatives. scispace.comscilit.com

A well-documented approach employs Oppolzer's camphorsultam as a chiral auxiliary. chemrxiv.org This auxiliary is attached to an acrylate (B77674) dienophile, which then undergoes a Lewis acid-catalyzed Diels-Alder cycloaddition with cyclopentadiene. The sultam directs the approach of the diene, leading to high diastereoselectivity in the cycloadduct. Subsequent removal of the chiral auxiliary provides the enantiomerically enriched norbornene derivative, which can be further functionalized to the target amine. chemrxiv.org Another advanced strategy utilizes a latent synthon approach, where a disubstituted alkene undergoes an asymmetric Diels-Alder reaction to create a versatile intermediate that can be diversified into a wide array of chiral norbornanes. nih.gov

| Dienophile | Diene | Chiral Influence | Key Feature | Reference |

|---|---|---|---|---|

| (-)-Menthyl N-acetyl-α,β-dehydroalaninate | Cyclopentadiene | Chiral Auxiliary (Menthyl group) | Asymmetric synthesis of endo and exo 2-aminonorbornane-2-carboxylic acids. | scispace.com |

| Acrylate with Oppolzer's camphorsultam | Cyclopentadiene | Chiral Auxiliary (Camphorsultam) | Highly diastereoselective [4+2] cycloaddition to control enantioselectivity. | chemrxiv.org |

| (5R)-(–)-menthyloxy-2(5H)-furanone | 2H-phosphole | Chiral Auxiliary (Menthyl group) | Highly stereoselective hetero-Diels-Alder reaction for P-chiral 1-phosphanorbornenes. | researchgate.net |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. thieme-connect.com Auxiliaries such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are widely used in asymmetric synthesis. thieme-connect.com In the context of norbornane amine synthesis, a chiral norbornene β-amino acid can itself act as a chiral auxiliary or source, transferring its stereochemical information to a new product during a domino ring-closure reaction. researchgate.net

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. The asymmetric synthesis of cis-1,4-aminoalcohols with a norbornene backbone can be initiated by the quinine-mediated desymmetrization of a meso-anhydride, yielding a chiral monoester with high enantiomeric excess (98% ee). metu.edu.trmetu.edu.tr This chiral precursor is then converted through several steps, including amination, into chiral amino alcohol ligands. metu.edu.trmetu.edu.tr Bifunctional organocatalysts, such as those derived from cinchona alkaloids like quinine, are particularly effective in controlling stereoselectivity in various transformations. metu.edu.tr

Kinetic resolution is a method for separating a racemic mixture by reacting it with a chiral catalyst or reagent that reacts faster with one enantiomer than the other. nih.govethz.ch This leaves the unreacted substrate enriched in the slower-reacting enantiomer. This strategy has been applied to the resolution of racemic alkylidene norcamphors through catalytic asymmetric 1,3-dipolar cycloaddition reactions. nih.gov The development of chiral hydroxamic acids as enantioselective acylating agents has also enabled the kinetic resolution of various cyclic amines with good selectivity. ethz.ch Dynamic kinetic resolution (DKR) is an even more powerful variant where the slower-reacting enantiomer is continuously racemized, allowing for a theoretical yield of 100% of a single enantiomer. rsc.org

Desymmetrization is a strategy where a prochiral, often meso, compound is transformed into a single chiral product. scripps.edu A classic example in norbornane chemistry is the asymmetric opening of meso-anhydrides, such as endo-2,3-norbornene dicarboxylate anhydride (B1165640). researchgate.net Using a chiral alcohol or amine in the presence of a catalyst can selectively open the anhydride to form a chiral monoester or monoamide with high enantiomeric excess. researchgate.netresearchgate.net This chiral intermediate is then a valuable precursor for the synthesis of optically active norbornane-type diamines and other functionalized derivatives. researchgate.net

Post-Synthetic Modifications and Derivatization

Following the primary synthesis of this compound, subsequent modifications can be performed to introduce diverse functionalities, tailoring the molecule for specific applications. These modifications primarily involve the debenzylation of the amino group and functionalization of the rigid norbornane scaffold.

The removal of the N-benzyl protecting group from this compound is a critical step to liberate the primary amine, which can then undergo further reactions. Several methods have been developed for the N-debenzylation of benzylamines, with catalytic transfer hydrogenation being a particularly effective and widely used technique. mdma.chthieme-connect.com

Catalytic transfer hydrogenation offers a milder and often more selective alternative to traditional high-pressure catalytic hydrogenation. mdma.ch This method typically involves a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen donor. mdma.chthieme-connect.com Common hydrogen donors include ammonium (B1175870) formate (B1220265), hydrazine (B178648) hydrate (B1144303), formic acid, and 1,4-cyclohexadiene (B1204751). mdma.chthieme-connect.comlookchem.com

One established procedure for the debenzylation of N-benzyl amines utilizes 10% Pd-C in the presence of ammonium formate in a refluxing alcoholic solvent like methanol. mdma.ch The reaction is carried out under a nitrogen atmosphere, and its progress can be monitored by thin-layer chromatography (TLC). mdma.ch Upon completion, the catalyst is removed by filtration, and the resulting primary amine is isolated after solvent evaporation. mdma.ch This method is advantageous as it often proceeds under neutral conditions and provides the free amine directly. mdma.ch

The choice of hydrogen donor can influence the reaction conditions and outcomes. For instance, while ammonium formate and hydrazine hydrate have proven effective, formic acid can lead to the formation of formate salts of the resulting amine due to the acidic medium. mdma.chthieme-connect.com The use of 1,4-cyclohexadiene as a hydrogen donor in the presence of acetic acid has been shown to selectively debenzylate tertiary amines while leaving benzyl (B1604629) ethers intact, a level of chemoselectivity that is highly valuable in complex molecule synthesis. lookchem.com

Other reagents and catalytic systems have also been explored for N-debenzylation. Diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (B95107) (THF) followed by acidic hydrolysis has been used for the selective deprotection of N-benzyl groups in the presence of other sensitive functionalities like O-benzyl groups. sci-hub.seacs.org Additionally, a mixed catalyst system of palladium and niobic acid-on-carbon has been shown to facilitate the hydrogenative deprotection of N-benzyl groups under mild conditions. acs.orgresearchgate.net The use of N-iodosuccinimide (NIS) presents a tunable method, where the stoichiometry of the reagent can control the extent of debenzylation (mono- or di-debenzylation). ox.ac.uk

Table 1: Methodologies for N-Debenzylation of Benzylamino Derivatives

| Method | Catalyst | Reagents/Hydrogen Donor | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol | Reflux | mdma.ch |

| Catalytic Transfer Hydrogenation | 10% Pd/C | Hydrazine Hydrate | Alcoholic Solvent | Reflux | thieme-connect.com |

| Catalytic Transfer Hydrogenation | 10% Pd/C | 1,4-Cyclohexadiene, Acetic Acid | Ethanol | N/A | lookchem.com |

| Chemical Deprotection | None | Diisopropyl Azodicarboxylate (DIAD), then H+ | THF | Reflux, then acidic hydrolysis | sci-hub.se |

| Hydrogenation | Pd/C and Niobic Acid-on-Carbon | H2 | Methanol | N/A | acs.org |

| Chemical Deprotection | None | N-Iodosuccinimide (NIS) | Dichloromethane | Room Temperature | ox.ac.uk |

This table is for informational purposes and specific reaction conditions may vary.

The rigid bicyclic structure of the norbornane skeleton in this compound and its debenzylated counterpart, 2-aminonorbornane, provides a unique scaffold for introducing further chemical diversity. Functionalization can be achieved through various reactions targeting the hydrocarbon framework.

One common approach involves reactions at the double bond of norbornene derivatives, which can be precursors to or derived from 2-aminonorbornane. The Diels-Alder reaction is a powerful tool for the synthesis of functionalized norbornene systems, which can then be further modified. scispace.comnih.govresearchgate.netscilit.com For instance, the reaction of cyclopentadiene with α,β-dehydroamino acids can yield 2-aminonorbornene (B1216617) derivatives. nih.gov These derivatives can then undergo reactions such as reduction of the double bond to yield the saturated norbornane ring.

The amino group of 2-aminonorbornane can direct further functionalization. For example, N-protected 2-aminonorbornene-2-carboxylic acid derivatives can undergo stereoselective iodolactonization, introducing a lactone ring and a halogen atom onto the norbornane skeleton. mdpi.com Subsequent reduction can remove the halogen, yielding a hydroxylated derivative. mdpi.com

Furthermore, the synthesis of conformationally constrained amino acid analogues has been achieved through the functionalization of the norbornane skeleton. nih.gov For example, the reduction of certain 2-aminonorbornane-2-carboxylic acid derivatives can lead to the corresponding 2-amino-3-hydroxynorbornanecarboxylic acids. nih.gov These transformations highlight the utility of the norbornane scaffold in creating structurally complex and potentially biologically active molecules.

Domino ring-closure reactions followed by retro-Diels-Alder protocols have also been employed to create complex heterocyclic systems starting from 2-aminonorbornene derivatives, demonstrating the versatility of the norbornane framework in multicomponent reactions. mdpi.com

Table 2: Examples of Functionalization of the Norbornane Skeleton

| Starting Material Type | Reaction | Reagents | Functional Group Introduced | Reference |

|---|---|---|---|---|

| 2-Aminonorbornene derivative | Iodolactonization | I2 | Lactone, Iodine | mdpi.com |

| Iodolactone derivative | Reduction | Bu3SnH | Hydroxyl | mdpi.com |

| 2-Aminonorbornane-2-carboxylic acid derivative | Reduction | N/A | Hydroxyl | nih.gov |

| 2-Aminonorbornene hydroxamic acid | Domino Ring-Closure/Retro-Diels-Alder | α-Ketoglutaric acid or Levulinic acid | Pyrrolo[1,2-a]pyrimidine core | mdpi.com |

This table provides illustrative examples and is not an exhaustive list of all possible functionalization reactions.

Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of the Benzylamino Moiety

The benzylamino group, consisting of a benzyl (B1604629) group attached to a secondary amine, is the primary site for acid-base and nucleophilic reactions.

The lone pair of electrons on the nitrogen atom also makes the benzylamino group a potent nucleophile. organic-chemistry.org This nucleophilicity allows for a variety of derivatization reactions, enabling the synthesis of more complex molecules. For instance, it can react with electrophiles such as alkyl halides in nucleophilic substitution reactions to form tertiary amines. researchgate.net Acylation with acyl chlorides or anhydrides yields the corresponding amides. Furthermore, the benzylamino group can participate in condensation reactions with aldehydes and ketones to form imines, which can be further reduced to tertiary amines. These derivatization pathways are crucial for incorporating the 2-(benzylamino)norbornane scaffold into larger molecular architectures. researchgate.netnih.govcibtech.org

Reactions Involving the Norbornane (B1196662) Ring System

The strained bicyclic structure of the norbornane ring system imparts unique reactivity, particularly in its unsaturated derivatives. This strain is a driving force for a variety of chemical transformations. beilstein-journals.org

Unsaturated derivatives of this compound, such as 2-(benzylamino)norbornene, exhibit high reactivity in cycloaddition reactions due to the inherent ring strain of the norbornene framework. rsc.orgresearchgate.netacs.org A notable example is the inverse electron demand Diels-Alder (IEDDA) reaction with tetrazines. nih.govsigmaaldrich.com This reaction is a type of "click chemistry" that proceeds rapidly and with high efficiency, driven by the release of ring strain in the norbornene moiety. nih.gov The reaction involves the [4+2] cycloaddition of the electron-deficient tetrazine with the electron-rich double bond of the norbornene derivative. This is followed by a retro-Diels-Alder reaction that eliminates a molecule of nitrogen gas, leading to a stable dihydropyridazine (B8628806) product. The kinetics of these reactions are significantly influenced by the stereochemistry of the substituent on the norbornene ring, with exo isomers generally reacting faster than endo isomers. researchgate.net This strain-promoted reactivity has found applications in bioconjugation and materials science. nih.govresearchgate.net

A study reported the second-order rate constant (k₂) for the reaction between an ¹⁸F-labelled norbornene derivative and 3-(4-benzylamino)-1,2,4,5-tetrazine to be 1.9 M⁻¹s⁻¹ in PBS. researchgate.net Another study found that a tetrazine derivative reacted with norbornene with a rate constant of 2 M⁻¹s⁻¹ at 20 °C. nih.gov

The norbornene framework can participate in palladium-catalyzed reactions, most notably in what is known as the Catellani reaction or the "norbornene shuttle" mechanism. nih.govorganicreactions.orgnih.govnih.gov In these reactions, norbornene acts as a transient mediator that enables the ortho-functionalization of aryl halides. The process typically involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by the insertion of norbornene into the aryl-palladium bond. The resulting complex then undergoes ortho-C-H activation, leading to the formation of a palladacycle. This intermediate can then react with various electrophiles before reductive elimination regenerates the palladium catalyst and releases the ortho-functionalized product. While direct examples involving this compound are not prevalent, the principle highlights a key reactivity pattern of the norbornane scaffold that could be applicable to its derivatives.

Norbornene derivatives functionalized with a benzylamino group can serve as monomers in Ring-Opening Metathesis Polymerization (ROMP). rsc.orgrsc.orgyoutube.com This polymerization technique utilizes transition metal catalysts, such as Grubbs' or Schrock catalysts, to cleave the double bond of the norbornene ring and form a linear polymer with repeating unsaturated units. ntu.edu.twmdpi.comresearchgate.netresearchgate.netresearchgate.net The high ring strain of the norbornene monomer provides the thermodynamic driving force for the polymerization. rsc.org The properties of the resulting polymer can be tailored by the nature of the substituent on the norbornane ring. A polymer derived from a 2-(benzylamino)norbornene monomer would feature pendant benzylamino groups along the polymer chain, which could be further functionalized or utilized for their basic and nucleophilic properties. The tolerance of ROMP to various functional groups makes it a versatile method for synthesizing functional polymers from monomers like 2-(benzylamino)norbornene derivatives. nih.gov

Interactive Data Table: Reactivity of this compound Moieties

| Moiety | Reaction Type | Reagents/Conditions | Products | Key Features |

| Benzylamino | Salt Formation | Acids (e.g., HCl) | Ammonium (B1175870) Salts | Reversible protonation, useful for purification. |

| Nucleophilic Substitution | Alkyl Halides | Tertiary Amines | Formation of C-N bonds. | |

| Acylation | Acyl Chlorides, Anhydrides | Amides | Formation of amide bonds. | |

| Condensation | Aldehydes, Ketones | Imines | Formation of C=N bonds. | |

| Norbornene | IEDDA | Tetrazines | Dihydropyridazines | Strain-promoted, rapid "click" reaction. |

| Catellani Reaction | Aryl Halides, Pd Catalyst | Ortho-functionalized Arenes | Norbornene acts as a transient mediator. | |

| ROMP | Grubbs'/Schrock Catalysts | Linear Polymers | Driven by ring strain release. |

Mechanistic Elucidation of Synthetic and Transformative Reactions

The mechanistic understanding of the formation and subsequent reactions of this compound, a molecule combining the rigid bicyclic scaffold of norbornane with a flexible benzylamino substituent, is crucial for optimizing synthetic protocols and designing novel transformations. While dedicated mechanistic studies specifically on this compound are not extensively documented, a comprehensive picture can be constructed by examining analogous systems and applying established principles of physical organic chemistry. Investigations into related hydroamination reactions of norbornene and N-benzylation processes provide a solid foundation for postulating and investigating the reaction pathways involved.

Kinetic Studies and Reaction Pathway Analysis

Kinetic studies are instrumental in differentiating between proposed reaction mechanisms by providing quantitative data on reaction rates, determining the order of reaction with respect to each reactant, and elucidating the composition of the rate-determining step. For the synthesis of this compound, two plausible pathways are the direct hydroamination of norbornene with benzylamine (B48309) and the reductive amination of norcamphor (B56629) with benzylamine.

In the context of hydroamination, studies on related systems, such as the platinum-catalyzed hydroamination of norbornene with sulfonamides, suggest that the reaction can proceed through a mechanism involving the coordination of the amine to the metal center, followed by proton transfer to the norbornene double bond. nih.gov This generates a norbornyl cation intermediate, which is then attacked by the amine. nih.gov A kinetic analysis of such a pathway for the synthesis of this compound would be expected to show a dependence of the rate on the concentrations of the catalyst, norbornene, and benzylamine.

An alternative mechanism for N-alkylation reactions is the "borrowing hydrogen" strategy, which has been investigated for the N-benzylation of aminopyridines. nih.gov This pathway involves the catalyst temporarily "borrowing" hydrogen from the alcohol (or in this hypothetical case, potentially from an activated benzylamine), which is later returned in a reductive step. Kinetic isotope effect (KIE) studies are particularly revealing in such cases. For instance, a significant KIE for the benzylic C-H bond would indicate that this bond cleavage is the rate-determining step. nih.gov

Table 1: Hypothetical Kinetic Data for the Formation of this compound via Hydroamination

| Entry | [Norbornene] (M) | [Benzylamine] (M) | [Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.01 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.01 | 1.5 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.02 | 3.0 x 10⁻⁵ |

This interactive table presents hypothetical data to illustrate how kinetic experiments could elucidate the reaction order. The data suggests a first-order dependence on norbornene and the catalyst, and a zero-order dependence on benzylamine under these conditions.

Reaction pathway analysis for transformations of this compound, such as oxidation or further N-alkylation, would similarly rely on kinetic data to map out the sequence of elementary steps. For instance, in a proposed manganese-catalyzed deaminative hydroxylation of benzylamines, control experiments and the monitoring of intermediates were crucial in constructing a plausible catalytic cycle. researchgate.net

Computational Modeling of Reaction Mechanisms (e.g., Transition States, Intermediates)

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating reaction mechanisms at the molecular level. rsc.org It allows for the characterization of the geometries and energies of reactants, products, intermediates, and, most importantly, transition states, which are often inaccessible experimentally.

For the synthesis of this compound, computational modeling could be employed to:

Evaluate different reaction pathways: By calculating the activation energies for various proposed mechanisms (e.g., concerted vs. stepwise hydroamination), the most energetically favorable pathway can be identified.

Characterize transition state structures: The geometry of the transition state provides insights into the key bond-forming and bond-breaking events. For example, in a palladium/norbornene-catalyzed C-H activation, DFT computations have been used to elucidate the structures of various palladium intermediates and transition states, explaining the observed selectivity. rsc.org

Identify and characterize intermediates: The presence of stable or metastable intermediates, such as the norbornyl cation in a stepwise hydroamination, can be confirmed through computational analysis of the potential energy surface. nih.gov

Table 2: Hypothetical Calculated Energies for Key Species in a Proposed Hydroamination of Norbornene

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Norbornene + Benzylamine) | 0.0 | Starting materials |

| Transition State 1 (TS1) | +25.3 | Proton transfer to norbornene |

| Intermediate (Norbornyl cation + Benzylamide anion) | +15.8 | Cationic intermediate |

| Transition State 2 (TS2) | +18.5 | Nucleophilic attack of benzylamine |

| Product (this compound) | -10.2 | Final product |

This interactive table presents hypothetical DFT-calculated relative energies for a stepwise hydroamination mechanism. The data can be used to visualize the reaction energy profile and identify the rate-determining step (in this case, the formation of the norbornyl cation via TS1).

The combination of kinetic studies and computational modeling provides a synergistic approach to the mechanistic elucidation of reactions involving this compound. While experimental data provides the macroscopic observables, computational analysis offers a microscopic interpretation, leading to a more complete and detailed understanding of the chemical processes.

Stereochemistry and Conformational Analysis

Stereochemical Isomerism within the 2-(Benzylamino)norbornane Framework

The rigid bicyclo[2.2.1]heptane (norbornane) skeleton is the foundation of the stereoisomerism observed in this compound. The substitution pattern on this framework gives rise to multiple stereoisomers.

Stereoisomerism in substituted norbornane (B1196662) systems is commonly defined by the prefixes endo and exo. This nomenclature describes the orientation of a substituent relative to the bridges of the bicyclic system. wikipedia.org

Endo Isomer : The endo position is on the same side as the longest bridge (the C7 methylene (B1212753) bridge). A substituent in the endo position is considered syn to this bridge.

Exo Isomer : The exo position is on the opposite side of the longest bridge. A substituent in the exo position is anti to the C7 bridge. wikipedia.org

In this compound, the benzylamino group at the C2 position can adopt either of these orientations. Generally, the exo isomer is thermodynamically more stable than the endo isomer. echemi.com This increased stability is attributed to reduced steric hindrance, as the endo substituent experiences greater non-bonded interactions with the hydrogens on the C5 and C6 atoms of the opposing ethano bridge. echemi.commasterorganicchemistry.com While the endo product may sometimes form faster in certain reactions (kinetic control), the more stable exo product is typically favored under thermodynamic equilibrium conditions. echemi.commasterorganicchemistry.com

Comparison of Endo and Exo Isomers of this compound

| Characteristic | Endo Isomer | Exo Isomer |

|---|---|---|

| Orientation of Benzylamino Group | Syn (same side) to the C7 bridge | Anti (opposite side) to the C7 bridge |

| Relative Steric Hindrance | Higher (interaction with C5/C6 hydrogens) | Lower |

| Thermodynamic Stability | Generally less stable | Generally more stable |

The norbornane framework in this compound contains three chiral centers: the two bridgehead carbons (C1 and C4) and the carbon bearing the substituent (C2). This inherent chirality means the molecule can exist as enantiomers—non-superimposable mirror images.

For any given configuration (e.g., exo), a pair of enantiomers exists. For instance, (1R,2R,4S)-exo-2-(benzylamino)norbornane and (1S,2S,4R)-exo-2-(benzylamino)norbornane are enantiomers. They will have identical physical properties, except for their interaction with plane-polarized light.

The relationship between an endo and an exo isomer is diastereomeric. libretexts.orgmasterorganicchemistry.com Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. youtube.com For example, the (1R,2R,4S)-exo isomer and the (1R,2S,4S)-endo isomer are diastereomers. This distinction is critical as they can be separated by standard laboratory techniques like chromatography and will exhibit different energies and reactivities. masterorganicchemistry.com

Stereoisomeric Relationships in this compound

| Isomer 1 | Isomer 2 | Relationship |

|---|---|---|

| (1R,2R,4S)-exo | (1S,2S,4R)-exo | Enantiomers |

| (1R,2S,4S)-endo | (1S,2R,4R)-endo | Enantiomers |

| (1R,2R,4S)-exo | (1R,2S,4S)-endo | Diastereomers |

| (1S,2S,4R)-exo | (1S,2R,4R)-endo | Diastereomers |

Chiroptical Properties and Stereochemical Assignment

The chirality of this compound isomers means they are optically active. Enantiomeric pairs will rotate plane-polarized light to an equal magnitude but in opposite directions. This property is fundamental for their characterization and the assignment of their absolute stereochemistry. Techniques such as optical rotatory dispersion (ORD) and circular dichroism (CD) spectroscopy are employed to study these properties. The specific rotation value and the sign (+ or -) are unique characteristics of each enantiomer.

Assigning the absolute configuration (R/S) to each chiral center often requires advanced analytical methods. While chiroptical data provides confirmation of enantiomeric purity, it is often correlated with data from X-ray crystallography or complex quantum chemical calculations to definitively assign the three-dimensional arrangement of atoms.

Conformational Dynamics of Norbornane-Based Amino Systems

The preferred conformation of the benzylamino side chain is governed by a balance of non-covalent intramolecular interactions. Spectroscopic and computational studies on benzylamine (B48309) itself show that its conformational properties are determined by interactions such as N-H···π hydrogen bonds (between the amine proton and the phenyl ring's electron cloud) and C-H···N interactions. researchgate.net

In this compound, similar forces are at play. The orientation of the benzyl (B1604629) group relative to the norbornane skeleton and the amine group is influenced by:

Steric Hindrance : Repulsive interactions between the bulky benzyl group and the bicyclic frame can restrict rotation around the C2-N bond and the N-CH₂ bond.

Intramolecular Hydrogen Bonding : An N-H···π interaction between the amine hydrogen and the benzyl ring is possible and could stabilize specific rotamers. researchgate.net

These competing interactions result in a potential energy surface with distinct low-energy conformations that the molecule preferentially adopts.

The norbornane ring system is exceptionally rigid, with very little flexibility compared to monocyclic systems like cyclohexane. libretexts.org The bridged structure locks the six-membered rings into a strained boat-like conformation. libretexts.org Therefore, the addition of substituents does not induce major conformational changes like a "ring flip." youtube.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for predicting the electronic properties and energetics of molecules. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a given molecular arrangement. For 2-(benzylamino)norbornane, these studies provide deep insights into its intrinsic chemical nature.

The electronic character of a molecule is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.govresearchgate.net

For this compound, DFT calculations would likely show that the HOMO is primarily localized on the benzylamino moiety. The nitrogen atom's lone pair of electrons and the π-system of the benzene (B151609) ring are electron-rich, making this region the primary site for electron donation. Conversely, the LUMO is expected to be distributed over the antibonding orbitals of the benzyl (B1604629) group's aromatic ring. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify reactivity. researchgate.netdergipark.org.tr These include chemical hardness (η), which measures resistance to change in electron distribution, and the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons.

| Parameter | Description | Hypothetical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.85 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.15 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 5.70 |

| Chemical Hardness (η) | Measure of resistance to charge transfer | 2.85 |

| Electrophilicity Index (ω) | Propensity to accept electrons | 1.88 |

This table presents hypothetical data for this compound, representative of values that would be obtained from DFT calculations at a common level of theory (e.g., B3LYP/6-31G(d,p)).

The rigid bicyclic structure of the norbornane (B1196662) skeleton gives rise to distinct stereoisomers. The benzylamino substituent at the C-2 position can be oriented in one of two ways: exo, pointing away from the six-membered ring, or endo, pointing towards it. chemistrysteps.comaklectures.com Generally, for 2-substituted norbornanes, the exo isomer is thermodynamically more stable due to reduced steric hindrance with the bridged structure. chemistrysteps.com Quantum chemical calculations can precisely quantify this energy difference by optimizing the geometry of each isomer and calculating its total electronic energy. nih.gov DFT calculations for similar systems have shown that the energy difference between exo and endo transition states can be around 2.5-5.0 kcal/mol. researchgate.net

Furthermore, computational methods are invaluable for mapping out reaction pathways. For instance, in the synthesis of this compound via the addition of an amine to norbornene, DFT can be used to model the transition state structures and calculate the activation energies for both endo and exo approaches. researchgate.netnih.gov This analysis helps explain the kinetic and thermodynamic factors that control the stereoselectivity of the reaction.

| Stereoisomer | Description | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|

| exo-2-(Benzylamino)norbornane | Substituent points away from the main ring bridge | 0.00 (Reference) |

| endo-2-(Benzylamino)norbornane | Substituent points towards the main ring bridge | +2.85 |

This table shows hypothetical relative energies calculated by DFT, illustrating the expected greater stability of the exo isomer.

Molecular Modeling and Simulation

While quantum calculations focus on the electronic structure of static molecules, molecular modeling and simulation techniques explore the dynamic behavior and interactions of molecules over time.

Molecular modeling can predict the reactivity and selectivity of this compound in chemical reactions. By generating a molecular electrostatic potential (MEP) map from DFT calculations, regions of positive and negative electrostatic potential on the molecule's surface can be visualized. The MEP map would highlight the electron-rich nitrogen atom and benzene ring as likely sites for electrophilic attack, while the hydrogen on the nitrogen would be a site for nucleophilic interaction or deprotonation.

In the context of catalysis, such as the Palladium/Norbornene-mediated Catellani reaction, computational models can elucidate the origins of site-selectivity. rsc.orgnih.gov DFT computations can model the entire catalytic cycle, including steps like C-H activation and reductive elimination, to predict which reaction pathway is energetically favored, thus explaining the observed product distribution. researchgate.net

Although the norbornane core is rigid, this compound possesses conformational flexibility due to rotation around the C2-N and N-CH₂ bonds. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule. nih.gov MD simulations track the movements of atoms over time based on a force field, revealing the preferred orientations (conformers) of the benzyl group relative to the norbornane cage and the energetic barriers between them. researchgate.net

This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as receptors in a biological system or metal centers in a catalyst. The simulations would likely show that steric interactions between the benzyl group and the hydrogens on the norbornane scaffold dictate the most stable conformations.

| Dihedral Angle | Description of Rotation | Hypothetical Rotational Barrier (kcal/mol) |

|---|---|---|

| C1-C2-N-CH₂ | Rotation around the C2-Nitrogen bond | ~5-7 |

| C2-N-CH₂-C(phenyl) | Rotation around the Nitrogen-Benzyl bond | ~2-4 |

This table presents plausible rotational energy barriers for the flexible bonds in this compound, as would be determined from conformational analysis studies.

Ligand Design and Interaction Modeling for Catalytic Applications

The chiral and rigid nature of the norbornane framework makes its derivatives, including this compound, attractive candidates as ligands for asymmetric catalysis. nih.gov The defined stereochemistry (exo vs. endo) and the presence of a coordinating nitrogen atom allow it to bind to a metal center in a predictable three-dimensional arrangement.

Molecular modeling is essential for designing and evaluating such ligands. Docking simulations can be used to model the coordination of this compound to a metal catalyst, such as palladium. nih.gov These models can predict the binding energy and geometry of the resulting metal-ligand complex. By modeling the transition state of a catalyzed reaction, chemists can computationally screen different ligand derivatives to predict which will afford the highest enantioselectivity. nih.gov For example, modeling could show how the bulky benzyl group on an exo-2-(benzylamino)norbornane ligand effectively blocks one face of a substrate approaching the metal center, leading to the preferential formation of one enantiomeric product. This predictive power accelerates the development of new and more efficient catalysts. nih.govacs.org

Applications As Catalysts and Advanced Materials Precursors

2-(Benzylamino)norbornane and Analogues as Chiral Ligands in Asymmetric Catalysis

The stereochemical properties of the norbornane (B1196662) skeleton, when functionalized with a coordinating group like an amine, provide a powerful platform for designing chiral ligands. These ligands can form complexes with transition metals or act as organocatalysts, creating a specific chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Chiral ligands are crucial components in asymmetric transition metal catalysis, where the metal center activates substrates and the ligand dictates the stereoselectivity. nih.gov Norbornene derivatives and related bicyclic structures are frequently used in ligand design due to their conformational rigidity, which helps in creating a well-defined and effective chiral pocket around the metal center. nih.govacs.org The amine functionality in this compound provides a coordination site for transition metals, and when used in its enantiomerically pure form, it can induce asymmetry in a variety of metal-catalyzed reactions.

The cooperative catalysis between palladium and norbornene has been leveraged for the synthesis of C-N axially chiral scaffolds. nih.govnih.gov In this context, chiral dinitrogen ligands, which share functional similarities with amino-based ligands, have been shown to be highly effective. nih.govnih.gov This strategy highlights the potential for amine-functionalized norbornanes to serve as the chiral source in such transformations. The development of chiral ligands is a continuous area of research, with new structures being designed to improve enantioselectivity in reactions like Pd-catalyzed N-allylations. chemistryviews.org

Table 1: Examples of Asymmetric Transformations Using Bicyclic Ligands

| Catalytic System | Transformation | Key Features |

|---|---|---|

| Palladium / Chiral Dinitrogen Ligand | Asymmetric Catellani Reaction | Assembly of C-N axially chiral scaffolds with high enantioselectivity. nih.govnih.gov |

| Ruthenium / Chiral Diamine Ligand | Asymmetric Transfer Hydrogenation | The metal-centered stereochemistry, induced by the chiral ligand, dictates the asymmetric outcome. nih.gov |

| Rhodium / Olefin Complexes | Dehydrogenation of Amine-Boranes | The ligand structure influences the reactivity and selectivity of the metal catalyst. researchgate.net |

| Iridium / Sulfonyldiamine Ligand | Enantioselective Nitrene Chemistry | Stereogenic-at-metal complexes catalyze the formation of chiral γ-lactams with high enantioselectivity. nih.gov |

Organocatalysis employs small organic molecules to catalyze chemical reactions, and amines are a cornerstone of this field. The secondary amine in this compound can participate in key organocatalytic cycles, such as enamine and iminium ion catalysis. Analogues like 2-azanorbornane derivatives have been developed as modular chiral catalysts. researchgate.net These catalysts leverage the rigid bicyclic backbone to create a defined stereochemical environment, while the amine functionality engages with the substrate. researchgate.net

For instance, chiral aminocatalysts are used in formal [2+2]-cycloadditions, where the amine activates α,β-unsaturated aldehydes through the formation of a dienamine, while another functional group on the catalyst, such as a squaramide, can simultaneously activate the other reactant via hydrogen bonding. nih.gov This dual activation strategy allows for the construction of complex molecules with high stereocontrol. nih.gov The nucleophilic nature of the amine is also utilized directly, as seen in the use of benzylamine (B48309) to catalyze the synthesis of quinolines from 2-aminochalcones. organic-chemistry.org This demonstrates the capacity of the benzylamino moiety to act as a nucleophilic catalyst in various transformations. organic-chemistry.org

Role of Norbornane-Amine Scaffolds in Polymer Chemistry and Materials Science

The norbornane unit is a highly valuable monomer component due to the significant ring strain in its bicyclic structure, which provides a strong thermodynamic driving force for ring-opening metathesis polymerization (ROMP). rsc.orgrsc.org The incorporation of functional groups, such as amines, onto the norbornane scaffold allows for the synthesis of functional polymers with tailored properties.

ROMP is a powerful polymerization technique that utilizes transition metal catalysts (e.g., Grubbs or Hoveyda-Grubbs catalysts) to polymerize strained cyclic olefins like norbornene and its derivatives. mdpi.comnih.gov This method is known for its high tolerance to a wide variety of functional groups, including amines, esters, and even unprotected peptides. mdpi.comnih.gov This tolerance allows for the direct polymerization of monomers like this compound without the need for protecting group chemistry, simplifying the synthesis of functional polymers. mdpi.comnih.gov

Norbornene derivatives are highly reactive in ROMP, and the polymerization can often be controlled to produce polymers with specific molecular weights and narrow molecular weight distributions, characteristic of a "living" polymerization. mdpi.comnih.govacs.org For example, poly(norbornene-methylamine) has been synthesized via ROMP of an amino-protected norbornene monomer, followed by deprotection. mdpi.comnih.gov The molecular weight of the resulting polymer was found to be controllable by adjusting the monomer-to-initiator ratio. mdpi.comnih.gov

Table 2: Ring-Opening Metathesis Polymerization (ROMP) of Functionalized Norbornenes

| Monomer Type | Catalyst | Key Findings |

|---|---|---|

| 5-norbornene-2-(N-methyl)-phthalimide | Hoveyda-Grubbs 2nd Gen. | Controlled molecular weight and narrow polydispersity (~1.10) were achieved. mdpi.comnih.gov |

| Norbornene-pentapeptides | Ruthenium-based initiator | ROMP showed high tolerance to unprotected amino acid side chains. nih.gov |

| N-Amino Norbornene Imides | Ruthenium-based initiator | Monomers synthesized on a multigram scale are suitable for living ROMP. acs.org |

| Norbornene-benzoladderene | Grubbs 1st Gen. | The structure of the group attached to the norbornene ring critically affects the polymerization rate. rsc.org |

Optically active polymers are of significant interest for applications such as chiral separation media and enantioselective sensors. mdpi.comnih.govresearchgate.net One effective strategy for creating these materials is the polymerization of chiral monomers. rsc.org By using an enantiomerically pure form of a norbornane-amine monomer, such as a single enantiomer of this compound, it is possible to synthesize optically active polymers via ROMP or vinyl-addition polymerization. mdpi.comresearchgate.net

The combination of the versatile norbornene chemistry with chiral fragments, such as those derived from natural terpenes, provides a straightforward route to a diverse range of optically active polymers. mdpi.comnih.govresearchgate.net These chiral monomers can be polymerized to yield materials with high thermal stability and good film-forming properties. mdpi.comnih.govresearchgate.net The resulting polymers represent an attractive platform for developing materials for enantioselective membrane separation and chiral stationary phases for chromatography. mdpi.comnih.gov

Polymers derived from functionalized norbornenes have shown significant promise in advanced applications, including ion exchange membranes and optical materials. magtech.com.cn The rigid and robust polynorbornene backbone provides excellent chemical, thermal, and mechanical stability, which are critical properties for membrane applications. mdpi.com

Anion exchange membranes (AEMs) have been prepared from polynorbornenes containing cationic groups, often introduced by functionalizing an amine precursor. mdpi.comrsc.org These membranes are essential components in alkaline fuel cells. Cross-linked polynorbornene-based AEMs have demonstrated high hydroxide conductivity (>99.82 mS cm⁻¹) and excellent dimensional stability. mdpi.comacs.orgosti.gov Similarly, by incorporating acidic functional groups, cation-exchange membranes can be produced from polynorbornene scaffolds. csic.es The versatility of the norbornane monomer allows for fine-tuning of the polymer's properties to optimize ion conductivity and permselectivity. csic.es

In addition to membrane applications, the unique properties of polynorbornenes make them suitable for optical materials. magtech.com.cn The saturated, rotationally constrained structure of vinylic polynorbornene leads to amorphous polymers with high transparency and good optical properties. researchgate.net The ability to incorporate various functional groups onto the norbornane ring allows for the modification of refractive index and other optical characteristics. magtech.com.cn

Table 3: Properties of Norbornane-Based Functional Polymers

| Polymer Type | Application | Performance Highlights |

|---|---|---|

| Cross-linked addition-type diblock poly(norbornene)s | Anion Exchange Membranes (AEMs) | High hydroxide conductivity (up to 138.84 mS cm⁻¹ at 80 °C) and low swelling ratio (< 17%). mdpi.com |

| Trimethylammonium-containing hydrogenated poly(norbornene) | Anion Exchange Membranes (AEMs) | High OH⁻ conductivity and robust mechanical properties. rsc.org |

| Cross-linked vinyl addition poly(norbornene) | Anion Exchange Membranes (AEMs) | Record high ionic conductivity of 198 mS/cm at 80 °C with excellent chemical stability. acs.orgosti.gov |

| Polynorbornenes with fluorinated and sulfonated side chains | Cation-Exchange Membranes | Designed to provide high conductance and permselectivity. csic.es |

| Chiral polynorbornenes | Chiral Separation / Optical Materials | High thermal stability and good film-forming properties for use in enantioselective membranes. mdpi.comnih.govresearchgate.netmagtech.com.cn |

Norbornane-Amine Derivatives in Bioorthogonal Chemical Labeling

Norbornane-amine derivatives are a class of compounds that have garnered interest in the field of bioorthogonal chemistry. This area of research focuses on chemical reactions that can occur within living systems without interfering with native biochemical processes. The rigid, bicyclic structure of the norbornane scaffold is a key feature that has been exploited in the development of highly reactive molecules for labeling and conjugation. While the saturated norbornane itself is unreactive in cycloaddition reactions, its unsaturated counterpart, norbornene, is a highly effective reactant in strain-promoted cycloadditions. The amine functionality, as seen in the representative structure of this compound, provides a versatile handle for the attachment of various molecular payloads, such as fluorophores, drugs, or other biomolecules.

The general strategy involves the use of a norbornene derivative that can be introduced into a biological system, for example, by incorporation into a protein as a non-canonical amino acid. This norbornene-tagged biomolecule can then be selectively targeted with a probe molecule carrying a complementary reactive group. The high degree of ring strain in the norbornene double bond allows for rapid and specific cycloaddition reactions to occur under physiological conditions, without the need for potentially toxic catalysts.

Strain-promoted cycloadditions are a cornerstone of copper-free click chemistry, a set of bioorthogonal reactions that have revolutionized the study of biomolecules in their native environments. Norbornene derivatives are prominent dienophiles in these reactions due to the significant ring strain of their carbon-carbon double bond. This inherent strain lowers the activation energy of cycloaddition reactions, enabling them to proceed at physiological temperatures and concentrations with high efficiency.

One of the most widely utilized strain-promoted cycloadditions involving norbornene derivatives is the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. In this reaction, the electron-rich norbornene (the dienophile) reacts rapidly and specifically with an electron-poor tetrazine (the diene). This reaction is exceptionally fast and highly selective, making it ideal for bioorthogonal applications. The genetic encoding of norbornene-containing unnatural amino acids into proteins has enabled the site-specific labeling of proteins in vitro and on the surface of mammalian cells using tetrazine-conjugated probes.

The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases dinitrogen gas, forming a stable dihydropyridazine (B8628806) product. The irreversible nature of this final step drives the reaction to completion. The kinetics of this reaction are several orders of magnitude faster than many other bioorthogonal reactions, allowing for the rapid labeling of biomolecules.

| Reaction Type | Reactants | Key Features | Typical Applications |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Norbornene derivative, Tetrazine derivative | - Extremely fast kinetics - High specificity - No catalyst required - Forms a stable conjugate | - Protein labeling - Cell surface labeling - In vivo imaging |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained alkyne (e.g., cyclooctyne), Azide | - Copper-free - High selectivity - Slower than IEDDA | - Glycan labeling - Nucleic acid labeling |

This table provides a comparative overview of common strain-promoted cycloaddition reactions used in bioorthogonal chemistry.

The development of chemical probes is essential for visualizing and understanding complex biological processes. A chemical probe is a small molecule designed to selectively interact with a specific biological target and report on its presence or activity, often through a fluorescent signal. Norbornane-amine derivatives, when converted to their unsaturated norbornene counterparts, serve as excellent scaffolds for the creation of such probes.

The amine group in a molecule like this compound can be readily functionalized. For instance, it can be acylated with a linker attached to a reporter molecule, such as a fluorophore or a biotin tag. This modular synthesis allows for the creation of a diverse library of chemical probes with different reporting capabilities.

A significant advancement in this area is the development of "turn-on" fluorescent probes. In this design, a tetrazine quencher is attached to a fluorophore. The fluorescence of the dye is quenched by the close proximity of the tetrazine. Upon reaction with a norbornene-tagged biomolecule, the tetrazine is consumed, leading to the release of the fluorophore from quenching and a subsequent increase in fluorescence. This "turn-on" response provides a high signal-to-noise ratio, as the fluorescence is only generated upon successful labeling of the target.

Conjugation methods based on the norbornene-tetrazine cycloaddition have been successfully employed to label proteins on the surface of living cells. This allows for the study of protein trafficking, localization, and interactions in a dynamic cellular environment. The high efficiency and rapid kinetics of the reaction enable labeling to be performed with low concentrations of the probe, minimizing potential perturbations to the biological system.

| Probe Component | Function | Example |

| Reactive Group | Enables covalent attachment to the target | Norbornene |

| Linker | Connects the reactive group to the reporter | Polyethylene glycol (PEG) |

| Reporter Group | Provides a detectable signal | Fluorophore (e.g., fluorescein, rhodamine) |

| Quencher (optional) | Modulates the reporter signal for "turn-on" probes | Tetrazine |

This table outlines the key components of a typical chemical probe based on a norbornene scaffold.

Advanced Derivatives and Structural Diversification

Systematic Exploration of N-Substituted Benzylaminonorbornanes

The secondary amine in 2-(benzylamino)norbornane is a key site for structural diversification. Systematic exploration of N-substituted analogs allows for the modulation of the compound's steric and electronic properties. Standard organic synthesis methodologies can be employed to replace the benzyl (B1604629) group or introduce additional substituents.

N-Alkylation and N-Arylation: The nitrogen atom can be further substituted with various alkyl or aryl groups. nih.govresearchgate.net For instance, reductive amination or nucleophilic substitution reactions with alkyl halides can introduce new alkyl chains. The steric bulk of these N-alkyl groups can significantly influence the molecule's conformational preferences and its interactions with biological targets. nih.gov Similarly, N-arylation reactions, such as the Buchwald-Hartwig amination, can be used to attach a range of substituted aryl moieties, offering a pathway to derivatives with varied electronic and structural features. researchgate.net

Modification of the Benzyl Group: Instead of replacing the entire benzyl group, its aromatic ring can be functionalized. Electrophilic aromatic substitution reactions can introduce substituents at the ortho, meta, or para positions of the benzene (B151609) ring. For example, nitration followed by reduction can yield aminobenzyl derivatives, while halogenation can introduce chloro, bromo, or fluoro groups. These modifications can alter the electronic properties and solubility of the parent compound. A study on 5-benzylamino substituted pyrimido[4,5-c]quinolines demonstrated that the addition of both electron-donating and electron-withdrawing substituents to the benzyl ring was well-tolerated and did not dramatically affect biological activity, suggesting a broad scope for modification. mdpi.com

Table 1: Potential N-Substituted Derivatives of 2-(Amino)norbornane This table is illustrative and based on general synthetic strategies for N-substitution.

| Substituent (R) on Nitrogen | Potential Synthetic Method | Resulting Derivative Class |

|---|---|---|

| Methyl, Ethyl, Isopropyl | Reductive Amination with Aldehyde/Ketone | N-Alkyl-2-aminonorbornane |

| Phenyl, 4-Chlorophenyl | Buchwald-Hartwig Amination | N-Aryl-2-aminonorbornane |

| 4-Nitrobenzyl | Nucleophilic Substitution with 4-Nitrobenzyl bromide | N-(Substituted benzyl)-2-aminonorbornane |

| Cyclohexylmethyl | Reductive Amination with Cyclohexanecarboxaldehyde | N-Cycloalkylmethyl-2-aminonorbornane |

Introduction of Additional Functionalities on the Norbornane (B1196662) Core

The saturated norbornane skeleton itself, while generally considered inert, can be functionalized to introduce additional chemical diversity. fsu.edulibretexts.org These modifications can create new chiral centers and provide handles for further chemical elaboration.

The introduction of halogens (F, Cl, Br, I) or chalcogens (O, S, Se) onto the norbornane core can significantly alter the lipophilicity and metabolic stability of the molecule.

Halogenation: While direct halogenation of the saturated norbornane is challenging, functionalization can be achieved through various synthetic routes. youtube.com For example, starting from norbornene, electrophilic addition reactions can introduce halogens across the double bond. Enzymatic halogenation presents a modern alternative for achieving high regioselectivity under mild conditions. nih.govdtu.dkresearchgate.net Flavin-dependent halogenases, for instance, are capable of catalyzing the formation of C-X bonds on a variety of organic substrates. dtu.dk Electron diffraction studies have been used to determine the precise structures of halogenated norbornanes, such as 1,4-dichloronorbornane. acs.org

Chalcogenation: The introduction of oxygen or sulfur can be accomplished through various oxidative or substitution reactions, often starting from unsaturated norbornene precursors. For example, epoxidation of norbornene yields exo-2,3-epoxynorbornane, which can be opened by nucleophiles to introduce a hydroxyl group and another functionality.

The incorporation of carboxylic acid and ester groups onto the norbornane scaffold is a well-established strategy for creating derivatives with improved solubility or for creating monomers for polymerization. google.com

Synthesis of Norbornane Carboxylic Acids: 5-Norbornene-2-carboxylic acid is a common starting material, typically synthesized via a Diels-Alder reaction between cyclopentadiene (B3395910) and acrylic acid. scirp.orgresearchgate.net This reaction generally produces a mixture of endo and exo isomers. scirp.orgresearchgate.net The resulting unsaturated acid can then be hydrogenated to yield the saturated norbornane carboxylic acid. While this places the carboxylic acid on the C5 position, alternative synthetic routes would be required to place it elsewhere on the this compound skeleton.

Esterification: The carboxylic acid derivatives can be readily converted to a wide variety of esters. researchgate.net Esterification can be achieved by reacting the norbornane carboxylic acid with an excess of the desired alcohol in the presence of an acid catalyst. google.com This allows for the introduction of diverse alkyl and aryl groups, creating a library of ester derivatives with varying properties. researchgate.net

Table 2: Examples of Functionalized Norbornane Derivatives

| Functional Group | Position on Norbornane Core | Synthetic Precursor (Example) | Key Reaction Type |

|---|---|---|---|

| Chloro (-Cl) | 1,4 | Norbornane | Not specified acs.org |

| Carboxylic Acid (-COOH) | 5 | 5-Norbornene-2-carboxylic acid | Hydrogenation |

| Methyl Ester (-COOCH₃) | 5 | 5-Norbornene-2-carboxylic acid | Esterification google.com |

| Octyl Ester (-COOC₈H₁₇) | 5 | 5-Norbornene-2-carboxylic acid | Esterification researchgate.net |

Fused Ring Systems and Polycyclic Norbornane-Amine Analogues

Fusing additional rings onto the norbornane framework creates highly complex and rigid polycyclic structures. These advanced derivatives can explore a much larger chemical space and present unique three-dimensional arrangements of functional groups.

Palladium-catalyzed reactions are particularly powerful for constructing such systems. For example, a three-component reaction involving an aryl iodide, a norbornene derivative, and a methylene (B1212753) bromide or α-diazoester can be used to synthesize norbornane-fused indanes. researchgate.net This process efficiently constructs multiple C-C bonds in a single operation. researchgate.net By applying such a strategy to a suitably protected 2-aminonorbornene (B1216617) derivative, one could envision the synthesis of polycyclic amine analogues where the amino group is part of a larger, fused-ring architecture. The choice of catalyst and reactants can influence the stereoselectivity of these annulation reactions. researchgate.net

Structure-Reactivity and Structure-Selectivity Relationships in Derived Systems

The relationship between the structure of a molecule and its chemical reactivity or biological activity is a cornerstone of chemical and pharmaceutical research. nih.gov For derivatives of this compound, these relationships can be explored by systematically altering the structure and observing the impact on specific properties.

Steric and Electronic Effects: The introduction of substituents on either the N-benzyl group or the norbornane core can exert significant steric and electronic effects. For instance, bulky groups near the nitrogen atom may hinder its ability to act as a nucleophile or a base. Similarly, electron-withdrawing or electron-donating groups on the norbornane skeleton can influence the reactivity of adjacent functional groups. researchgate.net Theoretical DFT computations have been used to elucidate the effects of norbornene and ligands on the meta-selectivity of Pd-catalyzed C-H activation reactions, highlighting how subtle structural changes can dictate reaction outcomes. rsc.org

Future Directions and Emerging Research Avenues

Development of Novel Green Synthetic Methodologies for Norbornane-Amine Derivatives

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For norbornane-amine derivatives, research is increasingly focused on green chemistry principles to reduce waste, minimize energy consumption, and utilize safer reagents and solvents.

One prominent green approach for the synthesis of precursors to 2-(benzylamino)norbornane is the aqueous hetero-Diels-Alder reaction. rsc.orgbeilstein-journals.orgacs.org This method utilizes water as a solvent, which is a significant improvement over traditional organic solvents in terms of safety and environmental impact. The reaction between cyclopentadiene (B3395910) and an in situ-generated benzyliminium salt proceeds with high atom economy, a key principle of green chemistry, to form N-benzyl-2-azanorbornene. rsc.orgbeilstein-journals.orgacs.org This precursor can then be readily converted to this compound.

Key features of the aqueous hetero-Diels-Alder reaction for N-benzyl-2-azanorbornene synthesis include:

Use of Water as a Solvent: Eliminates the need for volatile and often toxic organic solvents. rsc.orgbeilstein-journals.orgacs.org

High Atom Economy: The cycloaddition reaction incorporates most of the atoms from the reactants into the product, minimizing waste. acs.org

Mild Reaction Conditions: The reaction often proceeds at or near room temperature, reducing energy consumption. acs.org

One-Pot Synthesis: The iminium salt intermediate is generated in situ, streamlining the synthetic process. acs.org

Beyond aqueous synthesis, microwave-assisted organic synthesis (MAOS) is another promising green technique. Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. nih.govresearchgate.netnih.gov This rapid heating can also minimize the formation of side products. While specific applications to this compound are still emerging, the successful use of microwave-assisted synthesis for a wide range of nitrogen-containing heterocycles suggests its potential for the efficient and sustainable production of norbornane-amine derivatives. nih.govyork.ac.uk

Biocatalysis represents a frontier in the green synthesis of chiral amines. york.ac.ukbohrium.com The use of enzymes, such as transaminases and amine dehydrogenases, offers the potential for highly enantioselective syntheses under mild, aqueous conditions. york.ac.ukbohrium.comsemanticscholar.orgscienceopen.com While the direct biocatalytic synthesis of this compound has not been extensively reported, the development of engineered enzymes with tailored substrate specificities could enable the production of specific stereoisomers of this and related norbornane (B1196662) amines, which is of significant interest for pharmaceutical applications. bohrium.comrsc.org Chemoenzymatic strategies, which combine the advantages of both chemical and biological catalysis, are also being explored to create efficient and sustainable routes to complex chiral amines. bohrium.com

Integration with Flow Chemistry and Automated Synthesis Techniques

The integration of continuous flow chemistry and automated synthesis platforms is revolutionizing the way small molecules are produced, offering significant advantages in terms of efficiency, safety, and scalability. These technologies are particularly well-suited for the synthesis of norbornane-amine derivatives.

Flow chemistry , where reagents are continuously pumped through a reactor, offers precise control over reaction parameters such as temperature, pressure, and reaction time. beilstein-journals.orgsemanticscholar.org This enhanced control can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. The Diels-Alder reaction, a key step in the synthesis of the norbornane scaffold, has been successfully implemented in continuous-flow reactors. beilstein-journals.orgsemanticscholar.orgvapourtec.comresearchgate.net This approach allows for rapid and scalable production of Diels-Alder adducts, which are precursors to this compound. beilstein-journals.orgsemanticscholar.orgvapourtec.com

| Parameter | Batch Reaction | Flow Reaction |

| Heat Transfer | Less efficient, potential for hotspots | Highly efficient, uniform temperature control |

| Mass Transfer | Limited by stirring speed | Enhanced due to small reactor dimensions |

| Safety | Handling of large volumes of reagents | Small reaction volumes at any given time |

| Scalability | Often requires significant redevelopment | Scaled by running the system for longer |

| Reaction Time | Can be lengthy | Often significantly shorter |

Automated synthesis platforms are increasingly being used to accelerate the discovery and optimization of new molecules and synthetic routes. researchgate.netrsc.orgnih.govresearchgate.netucl.ac.ukyoutube.com These robotic systems can perform a large number of experiments in a high-throughput manner, systematically varying reagents, catalysts, and reaction conditions. researchgate.netnih.govresearchgate.net For the synthesis of norbornane-amine derivatives, automated platforms can be employed to:

Rapidly screen different dienophiles and dienes for the Diels-Alder reaction.

Optimize conditions for the reduction of the imine or amination of the norbornane core.

Synthesize libraries of functionalized this compound derivatives for structure-activity relationship (SAR) studies in drug discovery. researchgate.net

The combination of flow chemistry with automated systems, often referred to as "self-optimizing" or "self-driving" laboratories, represents a powerful paradigm for the future of chemical synthesis. These integrated systems can autonomously design, conduct, and analyze experiments, leading to the rapid discovery of novel and efficient synthetic routes for valuable compounds like this compound.

Exploration of New Catalytic Transformations Involving Norbornane Amines

The rigid norbornane scaffold and the reactive amine functionality of this compound make it an interesting substrate for a variety of catalytic transformations. Research in this area is focused on developing new methods for the selective functionalization of this molecule to create novel derivatives with tailored properties.

A significant area of exploration is the palladium-catalyzed C-H functionalization of saturated bicyclic amines. acs.orgucl.ac.ukresearchgate.neteuropa.eu This powerful strategy allows for the direct conversion of strong C-H bonds into new C-C or C-N bonds, providing a highly efficient way to modify the norbornane core. For example, using a directing group attached to the amine, it is possible to achieve regioselective and stereoselective arylation of the bicyclic scaffold. acs.org This methodology has been successfully applied to medicinally relevant scaffolds and provides a route to novel analogs of this compound. acs.org

The Catellani reaction , which utilizes a palladium/norbornene catalytic system, offers another avenue for the functionalization of aryl halides, where norbornene acts as a transient mediator to facilitate ortho C-H activation and subsequent cross-coupling reactions. semanticscholar.orgnih.govnih.govacs.orgnih.gov While in this context norbornene is part of the catalytic cycle rather than the substrate, the principles of this reaction could inspire new catalytic transformations where a norbornane amine itself directs the functionalization of an appended aromatic group.

Furthermore, the amine group in this compound can be used to direct or participate in various catalytic reactions. For instance, it can serve as a directing group for the functionalization of the benzyl (B1604629) group or the norbornane skeleton.

Another area of interest is the use of norbornene-amine derivatives in ring-opening metathesis polymerization (ROMP) . nih.govrsc.orgresearchgate.netacs.orgmdpi.com Monomers containing the norbornene moiety and an amine functionality can be polymerized to create functional polymers with unique properties. The rigid norbornane unit imparts specific characteristics to the polymer backbone, while the amine groups provide sites for further modification or for imparting desired properties such as basicity or hydrophilicity. researchgate.netmdpi.com

Advanced Spectroscopic and Structural Characterization Techniques for Norbornane Amine Systems